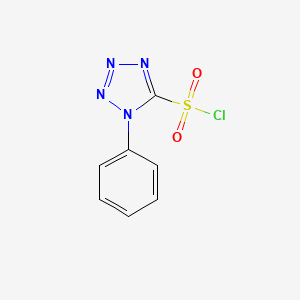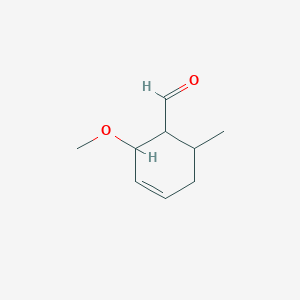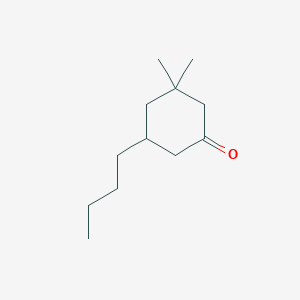
3-Aminopropyl-(carboxymethyl)-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl-(carboxymethyl)-dimethylazanium is a quaternary ammonium compound with a variety of applications in chemistry, biology, and industry. This compound is known for its ability to form stable bonds with various surfaces, making it useful in surface modification and functionalization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl-(carboxymethyl)-dimethylazanium typically involves the reaction of 1,1-dimethyl-1,3-propylenediamine with chloroacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
1,1-dimethyl-1,3-propylenediamine+chloroacetic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl-(carboxymethyl)-dimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Aminopropyl-(carboxymethyl)-dimethylazanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminopropyl-(carboxymethyl)-dimethylazanium involves its ability to form stable covalent bonds with various surfaces. This is achieved through the interaction of its amino and carboxymethyl groups with target molecules. The compound’s molecular targets include metal oxides and biomolecules, and its pathways involve surface functionalization and modification .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Another aminosilane frequently used in surface functionalization.
3-Aminopropyltrimethoxysilane: Similar in structure and function to 3-Aminopropyltriethoxysilane.
Uniqueness
3-Aminopropyl-(carboxymethyl)-dimethylazanium is unique due to its specific combination of amino and carboxymethyl groups, which provide enhanced stability and reactivity in surface modification processes. This makes it particularly useful in applications requiring robust and stable surface functionalization .
Properties
CAS No. |
60114-62-7 |
|---|---|
Molecular Formula |
C7H17N2O2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3-aminopropyl-(carboxymethyl)-dimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,5-3-4-8)6-7(10)11/h3-6,8H2,1-2H3/p+1 |
InChI Key |
LJXQDBPJFICXJU-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(CCCN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)



